3-(Pyridin-3-ylmethyl)-1,2,3-benzotriazin-4-one
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Overview
Description
The compound “3-(Pyridin-3-ylmethyl)-1,2,3-benzotriazin-4-one” seems to be a complex organic compound. It likely belongs to the class of organic compounds known as phenylalkylamines . These are organic amines where the amine group is secondary and linked on one end to a phenyl group and on the other end, to an alkyl group .
Synthesis Analysis
While specific synthesis methods for “3-(Pyridin-3-ylmethyl)-1,2,3-benzotriazin-4-one” were not found, related compounds such as pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives have been synthesized using magnesium oxide nanoparticles .
Scientific Research Applications
Therapeutic Agent for Leukemia
Imatinib, a molecule structurally similar to “3-(Pyridin-3-ylmethyl)-1,2,3-benzotriazin-4-one”, is one of the most used therapeutic agents to treat leukemia . It specifically inhibits the activity of tyrosine kinases .
Inhibitor of Receptor Tyrosine Kinase
The derivatives of “3-(Pyridin-3-ylmethyl)-1,2,3-benzotriazin-4-one” have been found to inhibit receptor tyrosine kinase . This inhibition can be useful in the treatment of various diseases, including cancer .
Anticancer Activity
These derivatives have shown significant anticancer activity against lung cancer . For instance, compound IIB gives ten-fold lower IC50 values (0.229 μM) than imatinib (2.479 μM) when tested against (A549) lung cancer cell lines .
Antibacterial and Antifungal Activity
The derivatives also exhibit antibacterial and antifungal activity against specialized aquatic bacterial species, Gram-positive and Gram-negative species, and fungal species . The antibacterial and antifungal properties of the derivatives were found to be higher than some drugs .
Antioxidant Activity
The antioxidant property of the derivatives was studied using the DPPH (2,2-diphenylpicrylhydrazyl) method . The results showed that the evaluated IC50 value was close to the IC50 value of ascorbic acid (4.45–4.83 μg/mL) .
Synthesis of Bioactive Compounds
Magnesium oxide nanoparticles are used in the synthesis of bioactive compounds such as imidazolidine- and tetrahydropyrimidine-2-thione derivatives, chromeno [4,3-b]chromen-6-one derivatives, and spiro [indoline-3,4′-[1,3]dithiine] derivatives . These compounds have various applications in the field of medicine and drug development .
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures, such as n-(pyridin-3-ylmethyl)aniline, have been found to interact with targets like inorganic pyrophosphatase and leukotriene a-4 hydrolase .
Mode of Action
Related compounds, such as nitenpyram, work by blocking neural signaling in the central nervous system . They bind irreversibly to the nicotinic acetylcholine receptor, causing a stop of the flow of ions in the postsynaptic membrane of neurons, leading to paralysis and death .
Biochemical Pathways
Related compounds, such as pyridones, are known to be oxidation products of nicotinamide, its methylated form, and its ribosylated form .
Pharmacokinetics
Related compounds, such as amg 487, have shown dose- and time-dependent pharmacokinetics in human subjects after multiple oral dosing . One of its metabolites, M2, undergoes further metabolism by CYP3A and has been demonstrated to inhibit CYP3A in a competitive manner as well as via mechanism-based inhibition .
Result of Action
Related compounds have shown superior cytotoxic activities against certain cell lines .
Action Environment
Oxidative stress can be induced by a wide range of environmental factors including uv stress, pathogen invasion, herbicide action, and oxygen shortage .
properties
IUPAC Name |
3-(pyridin-3-ylmethyl)-1,2,3-benzotriazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O/c18-13-11-5-1-2-6-12(11)15-16-17(13)9-10-4-3-7-14-8-10/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWXAVEJCLNBFEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-3-ylmethyl)-1,2,3-benzotriazin-4-one |
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